3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a fluorophenyl group, a methylthiazolyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, fluorophenyl group, methylthiazolyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in acid-base reactions, while the fluorophenyl group might undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis Techniques and Characterization
- Fluorinated pyrazoles, including structures similar to the compound , have been synthesized through methods that allow further functionalization, demonstrating their significance as building blocks in medicinal chemistry. These synthetic strategies involve monofluorination and condensation processes, underscoring the compounds' versatility for further chemical modifications (Surmont et al., 2011).
- Research chemicals with pyrazole cores have been identified and characterized, indicating the bioisosteric replacement potential of pyrazole rings for synthetic cannabinoids. This highlights the interest in such compounds for pharmacological explorations, although the specific compound mentioned was not directly referenced (McLaughlin et al., 2016).
Biological and Pharmacological Potential
- Pyrazole derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential therapeutic applications. For example, novel pyrazole carboxamide analogues demonstrated significant cytotoxicity, hinting at the antitumor capabilities of these compounds (Ahsan et al., 2018).
- The antifungal activity of pyrazole-sulfonamide derivatives has been studied, with some compounds showing promising activities against various fungal strains. This indicates the potential use of pyrazole derivatives in developing antifungal agents (Mert et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds with indole and thiazole nuclei have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that similar compounds have shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that the compound may affect lipid metabolism or other related pathways in bacteria.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines . This suggests that the compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-13-23-19(12-28-13)16-5-3-4-6-17(16)24-21(27)20-11-18(25-26(20)2)14-7-9-15(22)10-8-14/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRQGDZPBWEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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